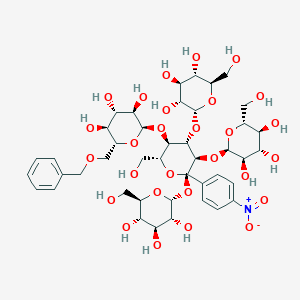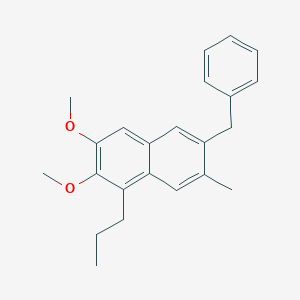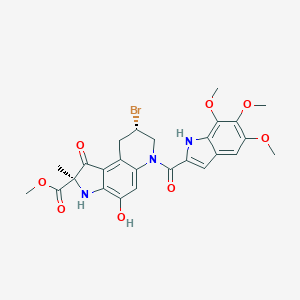
Duocarmycin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duocarmycin B1 is a member of the duocarmycin family, a series of natural products first isolated from Streptomyces bacteria in 1978 . These compounds are known for their extreme cytotoxicity and are classified as potent antitumor antibiotics . This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to irreversible DNA damage and subsequent cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin B1 involves several steps, including the construction of the cyclopropapyrroloindole core, which is crucial for its DNA-alkylating activity The final steps involve the functionalization of the molecule to achieve the desired biological activity .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The process involves large-scale fermentation of Streptomyces bacteria, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology have improved yields and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Duocarmycin B1 primarily undergoes alkylation reactions, where it binds to the minor groove of DNA and alkylates the nucleobase adenine . This reaction is highly specific and occurs under physiological conditions.
Common Reagents and Conditions: The alkylation reaction of this compound does not require additional reagents, as the compound itself is reactive enough to bind and modify DNA. The reaction typically occurs at physiological pH and temperature .
Major Products Formed: The major product of the alkylation reaction is the DNA-duocarmycin B1 adduct, which leads to the disruption of DNA architecture and cell death .
Applications De Recherche Scientifique
Its high cytotoxicity makes it a promising candidate for targeted cancer treatments, such as antibody-drug conjugates (ADCs) and prodrugs . In ADCs, duocarmycin B1 is linked to an antibody that specifically targets cancer cells, delivering the cytotoxic agent directly to the tumor . Additionally, this compound has been used in biochemical research to study DNA-protein interactions and the mechanisms of DNA damage and repair .
Mécanisme D'action
Duocarmycin B1 exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This alkylation disrupts the nucleic acid architecture, leading to irreversible DNA damage and cell death. The compound’s high specificity for adenine and its ability to form stable DNA adducts are key factors in its cytotoxicity .
Comparaison Avec Des Composés Similaires
- Duocarmycin A
- Duocarmycin SA
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin C2
- CC-1065
Comparison: Duocarmycin B1 shares structural similarities with other duocarmycins, such as the presence of the cyclopropapyrroloindole core . it differs in its specific substituents and functional groups, which influence its DNA-binding affinity and cytotoxicity . Compared to duocarmycin A and SA, this compound has a slightly lower cytotoxicity but retains significant antitumor activity . The unique structural features of this compound make it a valuable tool for studying the structure-activity relationships of DNA-alkylating agents .
Propriétés
Numéro CAS |
124325-93-5 |
|---|---|
Formule moléculaire |
C26H26BrN3O8 |
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
methyl 8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
Clé InChI |
SUWUAMDOMCWKCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
SMILES isomérique |
C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
SMILES canonique |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |
Synonymes |
duocarmycin B1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


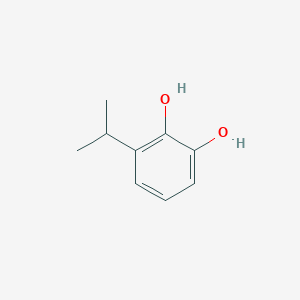
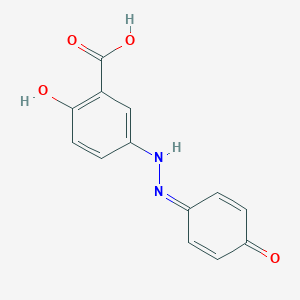
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid Methyl Ester](/img/structure/B48962.png)

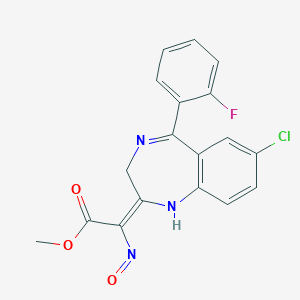
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
![6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B48967.png)
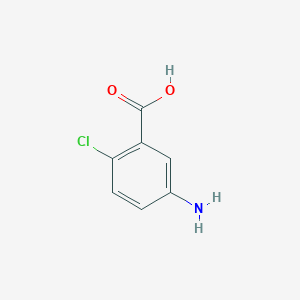
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
